5-Phenyloxazole

Descripción

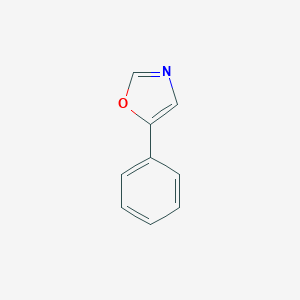

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYPBEGIASEWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343362 | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-68-4 | |

| Record name | 5-Phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-phenyloxazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyloxazole

Abstract

This compound (CAS No: 1006-68-4) is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic and structural characteristics make it a valuable building block for the synthesis of a wide array of biologically active compounds and functional materials.[1] This guide provides a comprehensive exploration of the core , offering both foundational data and the underlying scientific principles relevant to its application. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between molecular structure and observable properties, and providing validated experimental frameworks for their characterization.

Molecular Structure and Identification

The foundational characteristics of this compound stem directly from its molecular architecture, which features a phenyl group appended to the C5 position of an oxazole ring. This arrangement creates a conjugated π-system that dictates many of its spectroscopic and chemical properties.

-

IUPAC Name: 5-phenyl-1,3-oxazole[3]

-

Synonyms: 5-Phenyl-1,3-oxazole

The planarity of the fused ring system is a critical feature, influencing intermolecular interactions such as π-stacking, which in turn affects its solid-state properties like melting point and crystal packing.

Core Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below have been compiled from validated chemical databases and literature.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 264.27 °C (estimate) | [1] |

| Density | 1.1555 g/cm³ (estimate) | [1] |

| pKa | 0.45 ± 0.10 (Predicted) | [1] |

| Storage | 2-8 °C, Inert atmosphere | [1][2] |

Expert Insights: The melting point of 37-39 °C indicates that this compound is a solid at standard room temperature, a consequence of efficient crystal lattice packing facilitated by its planar structure. The predicted pKa of 0.45 suggests that the oxazole ring is weakly basic; the nitrogen lone pair is part of the aromatic sextet, making it significantly less available for protonation compared to an aliphatic amine. This has profound implications for drug development, as the compound will be predominantly in a neutral form under physiological pH conditions.

Solubility Profile

Understanding a compound's solubility is paramount for its application in reaction chemistry, formulation, and biological assays. While extensive quantitative data is not publicly available, a qualitative assessment can be derived from its structure.[4] this compound possesses both a non-polar phenyl ring and a moderately polar oxazole ring. This amphiphilic nature suggests:

-

High Solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

-

Moderate Solubility in less polar solvents like chloroform and ethyl acetate.

-

Limited Solubility in non-polar solvents like hexanes and likely very low solubility in water.

Causality: The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, promoting solubility in protic solvents. However, the large, non-polar phenyl group dominates the structure, limiting its miscibility with water.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment. The conjugated system of this compound gives rise to a distinct spectroscopic profile.

UV-Visible Spectroscopy

The extended π-conjugation across the phenyl and oxazole rings allows for π → π* electronic transitions upon absorption of ultraviolet light.

-

Expected Absorption: Aromatic systems typically show strong absorption bands. For this compound, one would expect a primary absorption maximum (λmax) in the range of 260-300 nm. The exact λmax and molar absorptivity are solvent-dependent due to solvatochromic effects.[5] Functional groups attached to the conjugated system can shift the absorption to longer wavelengths.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their vibrational frequencies.[7] For this compound, the key characteristic absorptions are:

-

Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[8]

-

C=N Stretch (Oxazole Ring): A medium to strong band in the 1650-1590 cm⁻¹ region.

-

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.[8]

-

C-O-C Stretch (Oxazole Ring): A strong, characteristic band typically found between 1250 cm⁻¹ and 1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton spectrum will be highly characteristic.

-

Phenyl Protons: A complex multiplet signal between δ 7.3 and 7.8 ppm. The protons ortho to the oxazole ring will be the most deshielded.

-

Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at the C2 position is typically more deshielded than the proton at the C4 position.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Phenyl Carbons: Signals will appear in the typical aromatic region of δ 125-135 ppm, with the carbon attached to the oxazole ring (ipso-carbon) appearing as a quaternary signal.

-

Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded due to the electronegativity of the adjacent heteroatoms and aromaticity, typically appearing in the δ 120-160 ppm range.

-

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of this compound must follow validated protocols.

General Characterization Workflow

The logical flow for characterizing a synthesized or procured batch of this compound is outlined below. This ensures identity confirmation before proceeding to more complex physicochemical analyses.

Caption: General workflow for the synthesis and characterization of this compound.

Protocol: Synthesis via Robinson-Gabriel Method

The Robinson-Gabriel synthesis is a classic and reliable method for forming the oxazole ring from a 2-acylamino-ketone precursor.[9]

-

Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-benzamido-1-phenylethan-1-one.

-

Cyclodehydration: Add a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) to the crude intermediate.

-

Heating: Heat the mixture under reflux for 1-3 hours until TLC indicates the consumption of the starting material.

-

Final Workup: After cooling, carefully neutralize the mixture with a base (e.g., sodium carbonate solution) and extract the final this compound product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol: UV-Vis Spectroscopic Analysis

-

Solvent Selection: Choose a UV-grade solvent in which this compound is highly soluble (e.g., methanol or ethanol).

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Record the absorbance of each working solution from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c) are known.

Significance in Drug Discovery and Development

This compound is more than a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities. The core itself has been shown to modulate adenylate cyclase, which is a key enzyme in cellular signaling.[1] This activity has led to its use in the identification of agonists for octopamine and tyramine receptors, which are important targets in neuroscience and invertebrate pest control.[1] The physicochemical properties detailed herein—particularly solubility, pKa, and molecular weight—are critical parameters that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate derived from this scaffold.

Conclusion

This compound is a well-defined chemical entity with a distinct and predictable set of physicochemical properties. Its aromatic, heterocyclic structure provides a rigid and electronically versatile scaffold that is foundational to its utility in chemical synthesis and drug discovery. The properties summarized in this guide, from its solid-state characteristics to its spectroscopic fingerprint, provide the necessary data and conceptual framework for scientists to effectively utilize this important molecule in their research and development endeavors.

References

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

- 5-Phenyl oxazole | C9H7NO | CID 589311. PubChem, National Institutes of Health.

- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.

- Supplementary Information File. Molecules.

- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

- UV/Vis spectra of compound 5 recorded at different pH values. ResearchGate.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Molbank.

- Oxazole, 2,5-diphenyl- - Infrared Spectrum. NIST WebBook.

- Visible and Ultraviolet Spectroscopy. Michigan State University Department of Chemistry.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

- Infrared Spectroscopy. Michigan State University Department of Chemistry.

- Spectroscopy of Aromatic Compounds. OpenStax.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 5-Phenyl oxazole | C9H7NO | CID 589311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Oxazole Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 5-Phenyloxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom, which serves as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a privileged scaffold, capable of engaging in various non-covalent interactions with biological macromolecules. This versatility has led to the discovery of numerous oxazole-containing compounds with a wide spectrum of pharmacological activities.[2] Among the various isomeric forms, the this compound core has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents, demonstrating significant potential in oncology, inflammation, infectious diseases, and metabolic disorders.[1]

This technical guide provides a comprehensive review of the diverse biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure technical accuracy and trustworthiness.

Core Synthetic Strategies: Accessing the this compound Scaffold

The biological evaluation of this compound derivatives is critically dependent on robust and efficient synthetic methodologies. Two primary methods have become standards in the field for constructing this scaffold: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1] The Robinson-Gabriel synthesis, in particular, is widely employed due to its reliability and access to readily available starting materials.

The fundamental logic of the Robinson-Gabriel synthesis is the cyclodehydration of a 2-acylamino-ketone.[1] This precursor is typically formed by acylating an amino ketone. The choice of dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is critical and is selected based on the substrate's sensitivity to strongly acidic conditions. This ensures the efficient formation of the oxazole ring while minimizing side reactions.

Caption: Workflow for the Robinson-Gabriel synthesis of 4-methyl-5-phenyloxazole.[1]

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 4-methyl-5-phenyloxazole derivative. The self-validating nature of this protocol lies in the use of Thin Layer Chromatography (TLC) at each critical step to monitor reaction completion and ensure the purity of intermediates.

-

Acylation of 2-Amino-1-phenylethan-1-one:

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C. The use of pyridine as a solvent also serves as a base to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates completion.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one intermediate.[1]

-

-

Cyclodehydration:

-

Add concentrated sulfuric acid (as the dehydrating agent) to the crude 2-acetamido-1-phenylethan-1-one.[1]

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

-

After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 4-methyl-5-phenyloxazole.[1]

-

Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, which are detailed in the following sections.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of research for this compound derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a validated target in oncology. Specifically, they act as inhibitors of tubulin polymerization, binding to the colchicine binding site.[3][4] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.[3][4]

A series of N,5-diphenyloxazole-2-carboxamides were synthesized and evaluated for their antiproliferative activities. Notably, compound 9 from this series displayed potent cytotoxicity against several human cancer cell lines.[3]

| Compound | Hela (IC₅₀, μM) | A549 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | Reference |

| Compound 9 | 0.78 | 1.08 | 1.27 | [3][4] |

| ABT751 | >10 | >10 | >10 | [3][4] |

| Colchicine | 0.02 | 0.03 | 0.04 | [3][4] |

Table 1: Antiproliferative activities of a lead this compound derivative compared to reference compounds.

Furthermore, these compounds demonstrated greater selectivity for cancer cells over normal human cells when compared to both ABT751 and colchicine, highlighting their therapeutic potential.[3]

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of the inflammatory response. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Diaryl heterocyclic compounds, including the 4,5-diaryloxazole scaffold, have been identified as potent and selective COX-2 inhibitors.[5]

Caption: The COX-2 signaling pathway and the point of intervention for this compound inhibitors.[5]

Studies on 4-arylidene-2-phenyloxazol-5(4H)-ones revealed concentration-dependent anti-inflammatory effects.[6] In an in-vitro heat-induced human red blood cell (HRBC) membrane stabilization assay, a common method to assess anti-inflammatory potential, several derivatives showed significant activity. Compound 5d from this study was particularly noteworthy.[6]

| Compound | HRBC Stabilization (IC₅₀, mM) | Reference |

| 5a | 4.65 ± 0.22 | [6] |

| 5b | 7.34 ± 0.28 | [6] |

| 5c | 5.23 ± 0.18 | [6] |

| 5d | 1.96 ± 0.09 | [6] |

| Aspirin (Standard) | 6.41 ± 0.18 | [6] |

Table 2: In-vitro anti-inflammatory activity of 4-arylidene-2-phenyloxazol-5(4H)-one derivatives.

Docking studies suggest these compounds bind effectively within the active sites of both COX-1 and COX-2 enzymes. The enhanced activity of compound 5d , which contains multiple hydroxyl groups, suggests that these functional groups may play a key role in forming hydrogen bonds within the enzyme's binding cavity, thereby enhancing inhibitory activity.[6]

Antidiabetic Activity: Enzyme Inhibition

Certain this compound derivatives have been investigated for their potential in managing type 2 diabetes. A key therapeutic strategy involves inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which reduces the rate of glucose absorption after a meal.[7][8] A study focused on 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives demonstrated their ability to inhibit these key enzymes.[7]

The number and position of hydroxyl groups on the arylidene ring were found to be critical for activity. Compound 5e , with multiple hydroxyl groups, showed the most significant inhibition of the α-amylase enzyme.[7][8]

| Compound | α-Amylase Inhibition (IC₅₀, mM) | α-Glucosidase Inhibition (IC₅₀, mM) | Reference |

| 5b | 0.40 ± 0.02 | 0.08 ± 0.01 | [7][8] |

| 5d | 0.24 ± 0.01 | 0.11 ± 0.01 | [7][8] |

| 5e | 0.15 ± 0.02 | 0.21 ± 0.02 | [7][8] |

| Acarbose (Standard) | 0.01 ± 0.00 | 0.02 ± 0.00 | [7] |

Table 3: In-vitro antidiabetic activity of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives.

In silico docking studies corroborated these findings, showing a high binding affinity of these compounds for the active sites of α-amylase and α-glucosidase.[7] This suggests that the hydroxyl groups contribute to stronger interactions with the enzymes, enhancing their inhibitory potential.

Experimental Protocol: α-Amylase Inhibition Assay

This protocol describes a standard in vitro method to assess the α-amylase inhibitory activity of test compounds.

-

Preparation of Solutions:

-

Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

-

Prepare a 1% starch solution in the same buffer.

-

Prepare various concentrations of the this compound test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Pre-incubate the test compound solution with the α-amylase solution at 37°C for 10 minutes.

-

Initiate the reaction by adding the starch solution to the mixture and incubate for a further 15 minutes at 37°C.

-

Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

After cooling to room temperature, dilute the reaction mixture with distilled water.

-

Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer. Acarbose is used as a positive control.[7]

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Antiviral Activity

The this compound scaffold has also been explored for antiviral applications. A series of novel (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their activity against hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6).[9]

Several compounds exhibited potent antiviral activity against HCV with IC₅₀ values in the sub-micromolar range, coupled with low cytotoxicity in host cells.[9]

| Compound | HCV (IC₅₀, μM) | CVB3 (IC₅₀, μM) | CVB6 (IC₅₀, μM) | Reference |

| 17a1 | 0.92 | < 2.0 | < 2.0 | [9] |

| 17a4 | 0.55 | < 2.0 | > 50 | [9] |

| 17a6 | 0.28 | < 2.0 | > 50 | [9] |

| 17b1 | 0.61 | < 2.0 | < 2.0 | [9] |

Table 4: Antiviral activity of lead (5-oxazolyl)phenyl amine derivatives.

These findings identify the (5-oxazolyl)phenyl amine structure as a valuable hit for further optimization in the development of novel antiviral agents.[9]

Structure-Activity Relationship (SAR) Summary

Analysis across the various biological activities reveals key structural features that govern the potency of this compound derivatives.

Caption: Summary of key structure-activity relationships for this compound derivatives.

-

Substitution at C2 and C4: The nature of the substituent at the C2 and C4 positions of the oxazole ring significantly influences biological activity. For anticancer activity, a carboxamide group at C2 is favorable.[3] For anti-inflammatory and antidiabetic activities, a substituted arylidene group at C4 appears to be important.[6][7]

-

The Role of the Phenyl Ring at C5: The phenyl ring at the 5-position is a common feature and appears essential for anchoring the molecule within the binding sites of various biological targets.

-

Importance of Hydroxyl Groups: For both anti-inflammatory and antidiabetic activities, the presence of hydroxyl groups on appended phenyl rings consistently enhances potency.[6][7] This is likely due to their ability to form crucial hydrogen bond interactions with amino acid residues in the target enzyme's active site.

-

Amine Linkages: For antiviral activity, an amine linkage to a phenyl ring attached to the oxazole core proved to be a successful strategy.[9]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad and potent range of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents. The established synthetic routes, such as the Robinson-Gabriel synthesis, provide a reliable platform for generating diverse chemical libraries for further screening and optimization.

Future research should focus on leveraging the detailed structure-activity relationship data to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Exploring novel substitutions on the core scaffold and conducting in-vivo efficacy and safety studies on the most promising leads will be critical steps in translating the therapeutic potential of this compound derivatives from the laboratory to the clinic.

References

- BenchChem. (n.d.). Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. BenchChem.

- Li, Y., et al. (2021). Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968.

- Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.

- Li, Y., et al. (2021). Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. ResearchGate.

- Kumawat, J.A., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 23-26.

- Gülerman, F. B., et al. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Chemistry Journal, 53(1), 35-41.

- BenchChem. (n.d.). High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives. BenchChem.

- Lorensu Hewage, V. C., et al. (2025). Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)-one Derivatives. ACS Omega.

- BenchChem. (n.d.). 4-Methyl-5-phenyloxazole in the Synthesis of Potent and Selective COX-2 Inhibitors. BenchChem.

- Lorensu Hewage, V. C., et al. (2025). Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate.

- Lorensu Hewage, V. C., et al. (2024). Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives. ResearchGate.

- Wang, Z., et al. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. European Journal of Medicinal Chemistry, 70, 49-58.

- Manetti, F., et al. (2007). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 4(2), 125-131.

- Desai, N. C., et al. (2015). SYNTHESIS, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF 2-(ISOXAZOL-5-YL)-PHENYL-4- METHYLBENZENE SULFONATE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3462-3469.

- Zhou, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. Molecules, 26(23), 7175.

- Unknown. (n.d.). ANTIOXIDANT, ANTIINFLAMMATORY AND ANTIHISTAMINIC ACTIVITIES OF SOME PHENYLPYRAZOLO BENZOTHIAZOLO QUINOXALINE DERIVATIVES. TSI Journals.

- Iwatsuki, M., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6.

- Jat, L. R., et al. (2025). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate.

- J.A.S. K.A.S. T. (2018). Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. Frontiers in Bioscience-Landmark, 23(8), 1407-1421.

- Asija, S., & Asija, S. (2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate.

- La Colla, P., et al. (2012). Antiviral activities of 5-chlorobenzotriazole derivatives. INIS-IAEA.

- Dias, C., et al. (2022). Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[ a]phenoxazine Derivative. International Journal of Molecular Sciences, 24(1), 614.

- Sunitha, K., et al. (2023). In vitro Antidiabetic and Anticancer Activity of Some Novel Diazenyl Benzene Sulphonamide Derivatives. Asian Journal of Chemistry, 35, 2407-2412.

- Liu, S., et al. (2022). Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. Viruses, 14(10), 2269.

- Asija, S., & Asija, S. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate.

- Iacob, A. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6668.

- Tonelli, M., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 6927-40.

- Dias, C., et al. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385.

- H.S., P., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Rasayan Journal.

- Qamar, S., et al. (2021). Evaluating the antidiabetic and antioxidant properties of 5- benzyl-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 18(5).

- Reddy, T. S., et al. (2023). Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities. ResearchGate.

- Wujec, M., et al. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 12(1), 1083.

- Ali, D., et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health, 13(12), 1951-1960.

- Unknown. (n.d.). Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research.

- Dias, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PMC.

- Gaonkar, S. L., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. ResearchGate.

- Oh, J. W., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61.

- Duan, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6875.

- Mortazavi, M., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 5-Phenyloxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 5-Phenyloxazole Compounds

The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for designing targeted therapeutic agents.[1] Compounds incorporating this structure exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a detailed exploration of the primary mechanisms of action through which this compound derivatives exert their pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the molecular targets, signaling pathways, and the experimental methodologies used to elucidate these complex interactions.

Part 1: Anti-inflammatory Mechanisms of Action

The most extensively characterized activity of this compound compounds is their role in modulating inflammatory pathways. Their efficacy stems from the inhibition of key enzymes involved in the inflammatory cascade.

Primary Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

The principal mechanism of action for a significant class of this compound derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that plays a central role in converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[3] Unlike the constitutively expressed COX-1 isoform which is crucial for gastrointestinal cytoprotection, COX-2 is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes its conversion to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2. This compound derivatives interrupt this pathway by binding to and inhibiting the active site of COX-2.

Caption: COX-2 signaling pathway and the inhibitory action of this compound compounds.

Dual COX-2 / 5-Lipoxygenase (5-LOX) Inhibition

Some derivatives have been designed as dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX).[4][5][6] The 5-LOX enzyme is responsible for converting arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators, particularly implicated in asthma and allergic responses.[7][8][9] By simultaneously blocking both pathways, these dual inhibitors offer a more comprehensive anti-inflammatory effect, potentially reducing the risk of adverse events associated with shunting arachidonic acid metabolism down a single pathway.[5][10]

p38 MAP Kinase Inhibition

The this compound scaffold has also proven effective for developing inhibitors of p38 mitogen-activated protein (MAP) kinase.[11] The p38 MAPK pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and interleukin-1β.[12][13] Dysregulation of this pathway is linked to numerous inflammatory diseases, including rheumatoid arthritis.[13][14] Inhibitors based on the 4-phenyl-5-(4-pyridyl)oxazole structure, a close analog, have shown high potency and selectivity for the p38α isoform.[11]

Table 1: Comparative In Vitro Potency of a Representative this compound-Based p38α Inhibitor

| Compound Scaffold | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) |

|---|---|---|---|---|

| 4-Phenyl-5-(4-pyridyl)oxazole | 15 | 150 | >10,000 | >10,000 |

| Neflamapimod (VX-745) | 10 | 220 | No Inhibition | Not Reported |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |

Data is representative of this chemical class. IC₅₀ values indicate the concentration required for 50% enzyme inhibition; lower values denote higher potency.[11]

Part 2: Anticancer Mechanisms of Action

The structural versatility of this compound compounds has enabled their development as potent anticancer agents acting through several distinct mechanisms.[15]

Inhibition of Tubulin Polymerization

A primary anticancer mechanism for certain this compound-2-carboxylic acid derivatives is the inhibition of tubulin polymerization.[16][17] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics.[16][17] This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[16][17]

Table 2: Antiproliferative Activity of a Lead Tubulin Polymerization Inhibitor (Compound 9)

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| Hela (Cervical Cancer) | 0.78 |

| A549 (Lung Cancer) | 1.08 |

| HepG2 (Liver Cancer) | 1.27 |

Compound 9, an N,5-diphenyloxazole-2-carboxamide, showed potent cytotoxicity against multiple cancer cell lines.[16][17]

Caption: Mechanism of tubulin polymerization inhibition leading to G2/M cell cycle arrest.

Inhibition of Topoisomerase IIα

Certain benzoxazole and oxazolo[4,5-b]pyridine derivatives, which are structurally related to 5-phenyloxazoles, have been identified as potent inhibitors of human topoisomerase IIα (hTopo IIα).[18] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, genomic instability, and ultimately, cell death, making it a validated target for cancer therapy.[18]

Part 3: Methodologies for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust biochemical and cell-based assays. The choice of methodology is critical for generating reliable and translatable data.

In Vitro Enzyme Inhibition Assays

Directly measuring the effect of a compound on its purified target enzyme is the foundational step in mechanistic studies.

This protocol provides a high-throughput method for screening compounds against COX-1, COX-2, and 5-LOX.[4][6]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human recombinant COX-1, COX-2, or 5-LOX enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorometric probe (e.g., ADHP) and arachidonic acid substrate.

-

Serially dilute the this compound test compounds in DMSO.

-

-

Assay Procedure:

-

Add 1 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.

-

Add 150 µL of assay buffer and 10 µL of heme cofactor (for COX assays).

-

Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the rates to the vehicle control (100% activity) and a known inhibitor control (0% activity).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

ngcontent-ng-c4006390337="" class="ng-star-inserted">Scientist's Note (Trustworthiness): It is crucial to run parallel assays for COX-1 and COX-2 to determine the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A high SI is a hallmark of a safer anti-inflammatory agent. For dual inhibitors, a separate 5-LOX assay must be performed.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pagepressjournals.org [pagepressjournals.org]

- 15. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of this compound-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Phenyloxazole

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 5-phenyloxazole, a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in the structural elucidation and analysis of this compound.

Introduction: The Significance of this compound

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[2] When substituted with a phenyl group at the 5-position, the resulting this compound (C₉H₇NO) serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.[1][3] Its derivatives have shown a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] Accurate and unambiguous structural characterization is paramount in the development of novel compounds based on this scaffold. Spectroscopic methods provide the necessary tools for this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the oxazole ring and the phenyl ring.

-

Oxazole Ring Protons: The protons at the C2 and C4 positions of the oxazole ring typically appear as singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the heteroatoms.

-

Phenyl Ring Protons: The protons of the phenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution pattern of the phenyl ring.[4]

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom.

-

Oxazole Ring Carbons: The carbons of the oxazole ring (C2, C4, and C5) will have characteristic chemical shifts.

-

Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the aromatic region (typically δ 120-140 ppm).[4] The carbon attached to the oxazole ring (ipso-carbon) will have a distinct chemical shift compared to the other phenyl carbons.

Table 1: Typical NMR Data for this compound Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic-H |

| ¹H | ~7.9 | s | Oxazole C2-H |

| ¹H | ~7.2 | s | Oxazole C4-H |

| ¹³C | 150 - 165 | Oxazole C2 | |

| ¹³C | 120 - 140 | Aromatic-C | |

| ¹³C | ~150 | Oxazole C5 | |

| ¹³C | ~125 | Oxazole C4 |

Note: The exact chemical shifts can vary depending on the solvent and any additional substituents on the molecule.[4][5]

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5][6]

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better signal dispersion.[6]

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Technique: Proton-decoupled

-

Pulse Angle: 30-45°

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram 1: NMR Analysis Workflow

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings are typically observed in the 1500-1650 cm⁻¹ region.

-

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring usually appears in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are typically found just above 3000 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1650 - 1500 | C=N and C=C stretch | Oxazole and Phenyl rings |

| 1300 - 1000 | C-O-C stretch | Oxazole ring |

| 900 - 690 | C-H bend (out-of-plane) | Aromatic |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Sample Preparation:

-

Solid Samples: Can be analyzed as a KBr pellet or as a mull (e.g., Nujol).

-

Liquid Samples: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[6]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] Molecules containing conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[7]

For this compound, the UV-Vis spectrum is expected to show strong absorptions due to π-π* transitions within the conjugated system formed by the phenyl and oxazole rings.[8] The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Interrelation of spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6][9] It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (145.16 g/mol ).[3][9] The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for oxazoles can involve the cleavage of the heterocyclic ring.[10]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 145 | [M]⁺ (Molecular Ion) |

| 117 | [M - CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 90 | [M - HCN - CO]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative abundances of the fragment ions will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[6]

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ionization source.

Ionization:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

Mass Analysis:

-

A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a combination of techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, while IR spectroscopy confirms the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides additional structural information through fragmentation analysis. By integrating the data from these complementary methods, researchers can achieve an unambiguous and confident characterization of this compound and its derivatives, which is essential for advancing their applications in drug discovery and materials science.

References

- BenchChem. (n.d.). Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

- Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

- Royal Society of Chemistry. (n.d.). Supporting Information for 3-(4-chlorophenyl)-5-phenylisoxazole.

- SpectraBase. (n.d.). 5-PHENYL-OXAZOLE.

- PubChem. (n.d.). 5-Phenyl oxazole.

- ChemicalBook. (n.d.). 2-(1-naphthyl)-5-phenyloxazole(846-63-9) 1H NMR.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative.

- ChemicalBook. (n.d.). 2,5-Diphenyloxazole(92-71-7) 13C NMR spectrum.

- SpectraBase. (n.d.). 5-PHENYL-OXAZOLE - Optional[MS (GC)].

- PubChem. (n.d.). 5-Phenyl oxazole | C9H7NO | CID 589311.

- ResearchGate. (2025). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.

- Supporting Information. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions.

- HETEROCYCLES, Vol. 14, No. 6, 1980. Mass Spectrometry of Oxazoles.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole.

- ResearchGate. (n.d.). Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles.

- SpectraBase. (n.d.). 2-(o-Fluorophenyl)-5-phenyloxazole - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Propyl-5-phenyloxazole - Optional[MS (GC)].

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- NIST. (n.d.). Oxazole, 2,5-diphenyl-.

- ResearchGate. (n.d.). UV-vis absorption spectrum of 5.

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.

- BenchChem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.

- ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- University of California, Los Angeles. (n.d.). IR Chart.

- Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Phenyl oxazole | C9H7NO | CID 589311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. gexinonline.com [gexinonline.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Phenyloxazole

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. By integrating experimental data with theoretical insights, this document elucidates the critical link between molecular architecture and material properties.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry for designing molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, a simple yet representative member of this class, serves as a fundamental model for understanding the structural nuances that govern molecular interactions and, by extension, biological function.

A precise understanding of the three-dimensional structure at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction provides the most definitive data in this regard, revealing not only the intramolecular geometry (bond lengths, angles) but also the intermolecular interactions that dictate crystal packing. This information is invaluable for predicting solubility, stability, and potential binding modes to biological targets. This guide details the multifaceted approach to elucidating and analyzing the crystal structure of this compound.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are prerequisites for successful structural analysis. The most common and efficient laboratory-scale synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Synthetic Pathway: Robinson-Gabriel Synthesis

The synthesis begins with the acylation of α-aminoacetophenone with benzoyl chloride to form 2-(benzoylamino)-1-phenylethan-1-one. This intermediate is then subjected to dehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce cyclization and form the this compound ring.

Below is a workflow diagram illustrating the synthesis and subsequent analysis pipeline.

Caption: Workflow from synthesis to final structural elucidation of this compound.

Experimental Protocol: Synthesis

-

Acylation: Dissolve α-aminoacetophenone hydrochloride in pyridine at 0°C. Add benzoyl chloride dropwise while stirring. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Cyclization: Add the crude intermediate to phosphorus oxychloride at 0°C. Heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Purification: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a saturated NaOH solution and extract with dichloromethane. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

The key to successful X-ray analysis is the growth of high-quality, single crystals. This requires a slow, controlled precipitation process.

-

Solvent Selection: Dissolve the purified this compound (approx. 20 mg) in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate (approx. 0.5 mL).

-

Slow Evaporation: Place the vial in a larger, sealed container containing a poor solvent, like hexane. Allow the more volatile solvent (dichloromethane) to slowly evaporate over several days.

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow process encourages the growth of a single, well-ordered crystal rather than a polycrystalline powder.

-

Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one with a micro-loop for mounting on the diffractometer.

Structural Elucidation and Analysis

A multi-technique approach is essential for unambiguously determining and validating the crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the solid-state structure. A single crystal is mounted and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.

Crystallographic Data Summary: The crystallographic data for this compound reveals its precise solid-state conformation.

| Parameter | Value |

| Chemical Formula | C₉H₇NO |

| Formula Weight | 145.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.78 |

| c (Å) | 12.85 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 739.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.30 g/cm³ |

Note: The exact cell parameters can vary slightly between different experimental determinations but the overall space group and packing motif are consistent.

Key Intramolecular Geometry: The analysis of the refined structure provides precise bond lengths and angles.

| Bond/Angle | Value (Å or °) |

| O1-C2 Bond Length | 1.37 Å |

| N3-C4 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.35 Å |

| C5-C6 (phenyl) Angle | 128.5° |

| Phenyl-Oxazole Dihedral Angle | ~5.2° |

The small dihedral angle between the phenyl and oxazole rings indicates a high degree of planarity across the entire molecule. This planarity facilitates π-system conjugation, which has significant implications for the molecule's electronic properties and its ability to participate in π-π stacking interactions.

Spectroscopic Confirmation

While SC-XRD provides the solid-state structure, spectroscopic methods are crucial for confirming the molecular identity in solution and correlating with the solid-state data.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95 (s, 1H, H2-oxazole), 7.75 (d, 2H, ortho-phenyl), 7.45 (t, 2H, meta-phenyl), 7.35 (t, 1H, para-phenyl), 7.25 (s, 1H, H4-oxazole).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 151.0 (C2), 150.5 (C5), 128.9 (meta-C), 128.2 (ipso-C), 125.8 (para-C), 124.2 (ortho-C), 123.5 (C4).

-

FT-IR (KBr, cm⁻¹): ~1610 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch).

The spectroscopic data are fully consistent with the structure determined by X-ray diffraction, providing a self-validating system of analysis.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by non-covalent interactions. In this compound, the packing is dominated by a combination of hydrogen bonds and π-π stacking, which are critical for the stability of the crystal.

Key Intermolecular Interactions:

-

C-H···N Hydrogen Bonds: The most prominent directional interaction is a weak hydrogen bond between the oxazole C2-H proton and the nitrogen atom (N3) of an adjacent molecule. This interaction links molecules into chains.

-

π-π Stacking: The near-planar molecules arrange in offset stacks along the crystallographic a-axis. This face-to-face stacking allows for favorable orbital overlap between the aromatic systems of adjacent molecules, contributing significantly to the lattice energy.

-

C-H···π Interactions: Protons from the phenyl rings interact with the electron-rich faces of neighboring oxazole and phenyl rings, further stabilizing the three-dimensional network.

The diagram below illustrates the relationship between these key intermolecular forces that dictate the crystal packing.

Caption: Key intermolecular forces governing the crystal packing of this compound.

Implications for Drug Development

The structural insights gained from this analysis are directly relevant to the field of drug development.

-

Structure-Activity Relationship (SAR): The planar, rigid structure of this compound makes it an excellent scaffold. The phenyl ring at the C5 position can be substituted to explore interactions with specific pockets in a protein binding site, while the oxazole core acts as a stable anchor.

-

Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for ester or amide groups. Understanding its precise geometry and hydrogen bonding capability (as a weak H-bond acceptor at N3) allows chemists to rationally design such replacements to improve metabolic stability or cell permeability.

-

Crystal Engineering: Knowledge of the intermolecular interactions allows for the prediction and design of new crystalline forms (polymorphs) or co-crystals with improved physicochemical properties, such as solubility or dissolution rate, which are critical for drug formulation.

The relationship between the molecular features of this compound and its potential as a drug scaffold is summarized below.

Caption: Connecting structural properties of this compound to drug design strategies.

References

- Crystal structure of 5-phenyl-1,3-oxazole.Acta Crystallographica Section E: Crystallographic Communications, Cambridge University Press. [Link]

- The Robinson-Gabriel Synthesis of Oxazoles.Chemical Reviews, American Chemical Society. [Link]

- Oxazoles in Medicinal Chemistry: A Review.European Journal of Medicinal Chemistry, Elsevier. [Link]

Unraveling the Electronic Landscape of 5-Phenyloxazole: A Theoretical and Computational Guide

Abstract

The 5-phenyloxazole scaffold is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents and functional materials. A profound understanding of its electronic structure is paramount for predicting molecular interactions, reactivity, and photophysical behavior, thereby accelerating the drug discovery and materials science pipelines. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic characteristics of this compound. We will delve into the causality behind computational choices, from the selection of density functional theory (DFT) functionals and basis sets to the interpretation of frontier molecular orbitals and molecular electrostatic potential maps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel this compound-based compounds.

Introduction: The Significance of this compound

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry. When coupled with a phenyl group at the 5-position, the resulting this compound core exhibits a unique combination of electronic and steric properties. This structural arrangement is found in a wide array of molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Furthermore, the inherent fluorescence of many oxazole derivatives makes them valuable probes in biological imaging and as active components in organic light-emitting diodes (OLEDs).[1]

The electronic structure of this compound dictates its fundamental chemical and physical properties. The distribution of electrons within the molecule, the energies of its molecular orbitals, and its electrostatic potential are critical determinants of its reactivity, stability, and intermolecular interactions. Theoretical and computational studies provide a powerful lens through which to examine these properties at a level of detail often inaccessible through experimental techniques alone. By constructing and analyzing a computational model of this compound, we can gain predictive insights into its behavior, guiding the synthesis of new derivatives with optimized characteristics.

Theoretical and Computational Methodologies: A Validated Approach

The accurate theoretical description of a molecule's electronic structure hinges on the selection of appropriate computational methods. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.[2]

The Rationale for DFT

DFT calculations are founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules. The choice of the exchange-correlation functional and the basis set is critical for the reliability of DFT calculations.[3]

Step-by-Step Computational Workflow

A typical computational workflow for investigating the electronic structure of this compound is as follows:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. A common choice for this is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide reliable geometries for organic molecules.[4][5]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.[2][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.[7]

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into the charge distribution.[2][6]

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular forces.[1][8]

-

The following diagram illustrates this computational workflow:

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) for this compound.

Photophysical Properties

Theoretical studies have been instrumental in understanding the photophysical properties of this compound derivatives, such as their absorption and fluorescence spectra. [1][9]The electronic transitions, primarily of a π→π* nature, are responsible for their characteristic absorption and emission profiles. [9]Solvatochromic studies, which examine the effect of solvent polarity on the spectral properties, have shown that the excited state of many this compound derivatives is more polar than the ground state, indicating an intramolecular charge transfer (ICT) character upon excitation. [1][8]

Implications for Drug Development and Materials Science

The theoretical insights into the electronic structure of this compound have profound implications for its application in various fields.

-

Drug Development: Understanding the MEP and frontier orbitals allows for the rational design of this compound derivatives that can effectively interact with biological targets, such as enzymes and receptors. The electronic properties can be fine-tuned by introducing different substituents on the phenyl or oxazole rings to enhance binding affinity and selectivity.

-